molecular formula C15H26N4 B11798265 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine

1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine

Katalognummer: B11798265
Molekulargewicht: 262.39 g/mol
InChI-Schlüssel: LVZQVIWOYDHWQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 4-isopropylpiperazine with 3-bromopyridine under specific conditions to form an intermediate product. This intermediate is then reacted with propylamine to yield the final compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Eigenschaften

Molekularformel

C15H26N4

Molekulargewicht

262.39 g/mol

IUPAC-Name

1-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C15H26N4/c1-4-14(16)13-5-6-15(17-11-13)19-9-7-18(8-10-19)12(2)3/h5-6,11-12,14H,4,7-10,16H2,1-3H3

InChI-Schlüssel

LVZQVIWOYDHWQX-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CN=C(C=C1)N2CCN(CC2)C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.